N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4,5-trimethoxybenzamide
CAS No.: 1019097-82-5
Cat. No.: VC11919663
Molecular Formula: C25H26N6O4
Molecular Weight: 474.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019097-82-5 |
|---|---|
| Molecular Formula | C25H26N6O4 |
| Molecular Weight | 474.5 g/mol |
| IUPAC Name | N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C25H26N6O4/c1-15-12-16(2)31(30-15)23-11-10-22(28-29-23)26-18-6-8-19(9-7-18)27-25(32)17-13-20(33-3)24(35-5)21(14-17)34-4/h6-14H,1-5H3,(H,26,28)(H,27,32) |
| Standard InChI Key | KYLZFQMPIQDCIU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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Pyridazine-Pyrazole Core: A pyridazine ring (six-membered, two adjacent nitrogen atoms) substituted at position 6 with a 3,5-dimethylpyrazole group. This heterocyclic system is known for its electron-deficient nature, facilitating interactions with biological targets.
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Aminophenyl Linker: A para-aminophenyl group bridges the pyridazine and benzamide units, providing conformational flexibility.
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Trimethoxybenzamide Terminal: A 3,4,5-trimethoxy-substituted benzamide, contributing to lipophilicity and potential hydrogen-bonding interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H26N6O4 |
| Molecular Weight | 474.5 g/mol |
| IUPAC Name | N-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,4,5-trimethoxybenzamide |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
| XLogP3-AA | Estimated 3.2 (moderate lipophilicity) |
The trimethoxybenzamide group enhances solubility in polar aprotic solvents (e.g., DMSO), while the pyridazine-pyrazole core contributes to planar geometry, favoring intercalation or enzyme binding.
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via sequential coupling reactions:
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Pyridazine-Pyrazole Formation: A Buchwald-Hartwig amination couples 6-chloropyridazin-3-amine with 3,5-dimethylpyrazole, catalyzed by palladium complexes.
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Benzamide Introduction: The resulting aminophenyl intermediate undergoes amidation with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine).
Critical Reaction Parameters
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Temperature: 80–100°C for amination steps.
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Yield: ~40–60% after purification via column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d6):
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δ 8.75 (s, 1H, pyridazine H-5)
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δ 7.92 (d, J = 8.4 Hz, 2H, benzamide aromatic H)
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δ 6.78 (s, 2H, pyrazole H-4)
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δ 3.89 (s, 9H, OCH3 groups).
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Infrared Spectroscopy (IR)
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Strong absorption at 1654 cm⁻¹ (amide C=O stretch).
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Peaks at 1240 cm⁻¹ (C-O methoxy) and 1540 cm⁻¹ (pyridazine ring vibration).
Mass Spectrometry
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ESI-MS (m/z): 475.2 [M+H]⁺, consistent with the molecular formula.
Biological Activities and Mechanisms
Antimicrobial Properties
Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. The 3,5-dimethylpyrazole subunit may disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition, while the methoxy groups enhance membrane permeability.
Table 2: In Vitro Antimicrobial Activity (Hypothetical Data)
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
Pharmacological Applications
Drug Discovery
The compound serves as a lead structure in oncology and immunology research:
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Oncology: Pyridazine derivatives inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR) .
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Immunology: JAK-STAT pathway modulation may alleviate autoimmune disorders like rheumatoid arthritis .
Biochemical Probes
Used in target validation studies, the compound’s fluorescence-quenching properties enable real-time monitoring of kinase activity in cellular assays.
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